molecular formula C5H10N4S B1385244 N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine CAS No. 933690-81-4

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine

Cat. No. B1385244
CAS RN: 933690-81-4
M. Wt: 158.23 g/mol
InChI Key: OQOZKSBXZRPLKA-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine, abbreviated as AMTDA, is an organic compound belonging to the class of thiadiazole derivatives. It is a colorless, water-soluble solid with a melting point of 92-93°C and a molecular weight of 209.29 g/mol. AMTDA has a variety of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In particular, it has been used in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.

Scientific Research Applications

Diuretic Activity

The diuretic properties of 1,3,4-thiadiazole derivatives, including those with a 5-methyl substitution, were investigated. These compounds demonstrated significant diuretic activity by increasing the excretion of both water and electrolytes in experimental models. The 5-methyl derivatives, in particular, showed a notable increase in diuretic effects compared to other derivatives, highlighting their potential for further development as diuretic agents (Ergena et al., 2022).

Antiparasitic Activity

Research on 5-substituted amino-1,3,4-thiadiazol derivatives revealed moderate antiparasitic activity against Schistosoma mansoni in mice. These findings underscore the potential of thiadiazole derivatives in developing new treatments for parasitic infections (Soliman et al., 1984).

Antidepressant and Antimicrobial Potency

A study on indole-containing derivatives of 1,3,4-thiadiazole demonstrated antidepressant activity comparable to imipramine, a known antidepressant. These derivatives were found to cross the blood-brain barrier, suggesting their potential utility in treating depressive disorders. Additionally, these compounds exhibited antimicrobial potency, indicating a broad spectrum of biological activities (Varvaresou et al., 1998).

Vasodilator Activity and Blood Pressure Regulation

2-Aryl-5-guanidino-1,3,4-thiadiazoles showed promise in lowering blood pressure in hypertensive models. These compounds induced a direct relaxant effect on vascular smooth muscle, presenting a potential pathway for the development of new antihypertensive drugs (Turner et al., 1988).

Metal Complexes with Biological Activities

Metal complexes of 2,5-diamino-1,3,4-thiadiazole demonstrated enhanced antimicrobial activities compared to their parent compounds. These complexes, characterized by their non-electrolyte nature and octahedral geometrical structure, showed significant potential in the development of new antimicrobial agents (Obaleye et al., 2011).

properties

IUPAC Name

N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-4-8-9-5(10-4)7-3-2-6/h2-3,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOZKSBXZRPLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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